Pss-(1-propylmethacrylate)-heptaisobuty&

Catalog No.
S1910110
CAS No.
307531-94-8
M.F
C35H74O14Si8
M. Wt
943.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pss-(1-propylmethacrylate)-heptaisobuty&

CAS Number

307531-94-8

Product Name

Pss-(1-propylmethacrylate)-heptaisobuty&

IUPAC Name

3-[3,5,7,9,11,13,15-heptakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19,20-dodecaoxa-1,3,5,7,9,11,13,15-octasilapentacyclo[9.5.1.13,9.15,15.17,13]icosan-1-yl]propyl 2-methylprop-2-enoate

Molecular Formula

C35H74O14Si8

Molecular Weight

943.6 g/mol

InChI

InChI=1S/C35H74O14Si8/c1-27(2)20-51-38-50(19-17-18-37-35(36)34(15)16)39-52(21-28(3)4)43-54(41-51,23-30(7)8)47-57(26-33(13)14)48-55(42-51,24-31(9)10)44-53(40-50,22-29(5)6)46-56(45-52,49-57)25-32(11)12/h27-33H,15,17-26H2,1-14,16H3

InChI Key

CVYLJMBNVJQTGW-UHFFFAOYSA-N

SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOC(=O)C(=C)C

Canonical SMILES

CC(C)C[Si]12O[Si]3(O[Si]4(O[Si](O1)(O[Si]5(O[Si](O2)(O[Si](O3)(O[Si](O4)(O5)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CC(C)C)CCCOC(=O)C(=C)C

PSS-(1-Propylmethacrylate)-Heptaisobutyl substituted silsesquioxane (POSS) is a polyhedral oligomeric silsesquioxane (POSS) with an inorganic-organic cage-like architecture made up of silicon and oxygen.

Pss-(1-propylmethacrylate)-heptaisobutyl substituted (CAS: 307531-94-8), commonly known as methacryl isobutyl POSS (MIPOSS), is a hybrid organic-inorganic monomer featuring a rigid silica-like silsesquioxane core . Unlike fully functionalized POSS derivatives, MIPOSS is uniquely structured with one reactive propylmethacrylate group and seven inert, bulky isobutyl groups . This monofunctional architecture allows it to be covalently incorporated as a pendant group into thermoplastic polymer chains via free radical or controlled polymerization without inducing unwanted crosslinking or gelation . For industrial buyers and formulators, MIPOSS serves as a highly soluble, viscous liquid additive that imparts extreme hydrophobicity, low surface energy, and enhanced thermal stability to acrylics, dental resins, and optical coatings, while maintaining excellent processability and formulation compatibility .

Substituting MIPOSS with standard methacrylate monomers (like methyl methacrylate) fails to provide the nanoscopic steric bulk and inorganic rigidity required to fundamentally alter a polymer's surface energy, thermal resistance, and free volume [1]. Conversely, replacing MIPOSS with the closely related octamethacryl POSS (MAPOSS) is a critical formulation error if processability is required [2]. Because MAPOSS possesses eight reactive sites, it acts as a highly dense crosslinker, rapidly driving the resin into an intractable, brittle thermoset network even at low conversions [2]. MIPOSS, bearing only a single polymerizable group, guarantees that the resulting polymer remains linear or branched (thermoplastic), preserving solubility, melt-processability, and ductility [1]. Furthermore, attempting to use unsubstituted octaisobutyl POSS results in physical leaching and macroscopic phase separation, as it lacks the methacrylate anchor necessary for covalent integration into the polymer matrix [2].

Extreme Surface Energy Reduction via Heptaisobutyl Shielding

The incorporation of MIPOSS into polymer backbones drastically alters surface properties due to the dense packing of the nonpolar heptaisobutyl groups [1]. Films cast from 100 mol% MIPOSS homopolymer (MCP100) demonstrate a highly hydrophobic surface with a surface energy reduced to below 23 mJ/m² [1]. In liquid crystal (LC) alignment applications, this ultra-low surface energy spontaneously induces vertical LC alignment with a pretilt angle of approximately 90° [1]. In contrast, standard poly(methyl methacrylate) (PMMA) baselines possess significantly higher surface energies (~40 mJ/m²) and fail to achieve vertical LC alignment without additional surface treatments[1].

Evidence DimensionPolymer Film Surface Energy and LC Pretilt Angle
Target Compound Data< 23 mJ/m²; ~90° LC pretilt angle (MCP100)
Comparator Or BaselineStandard PMMA (~40 mJ/m²; planar/random alignment)
Quantified Difference> 17 mJ/m² reduction in surface energy; enables spontaneous vertical LC alignment
ConditionsHomopolymer films evaluated for LC cell alignment layers

Procuring MIPOSS allows formulators to engineer inherently hydrophobic, low-surface-energy optical films and coatings without relying on complex fluorinated additives.

High-Molecular-Weight Homopolymerization Without Gelation

A critical procurement differentiator for MIPOSS is its ability to undergo controlled radical polymerization without crosslinking[1]. Research demonstrates that MIPOSS can be homopolymerized via Atom Transfer Radical Polymerization (ATRP) to high conversions (e.g., 78% conversion at 60 °C with a 100:1 monomer-to-initiator ratio) to yield high-molecular-weight, soluble linear polymers[1]. In stark contrast, multifunctional analogs like octamethacryl POSS (MAPOSS) undergo rapid macroscopic gelation at very low conversions due to their eight reactive sites [2]. Furthermore, MIPOSS exhibits a specific ceiling temperature (Tc = 130 °C at 1 M), allowing precise thermodynamic control over the polymerization process[1].

Evidence DimensionPolymer Architecture and Gelation Threshold
Target Compound Data78% conversion to soluble linear thermoplastic (at 60 °C, 100:1 ratio)
Comparator Or BaselineMAPOSS (Octamethacryl POSS) -> Rapid gelation/thermoset formation at low conversion
Quantified Difference100% prevention of crosslinking; yields fully processable linear chains
ConditionsAtom Transfer Radical Polymerization (ATRP) in solution

Buyers requiring melt-processable or solution-castable nanocomposites must select MIPOSS over MAPOSS to avoid irreversible thermoset gelation during synthesis.

Nanomechanical Reinforcement in Methacrylate Matrices

When used as a reactive diluent or comonomer, MIPOSS significantly enhances the nanomechanical and thermal properties of the host matrix[1]. Studies incorporating up to 10 wt% MIPOSS into polymer networks show a marked improvement in rheological properties (storage and loss modulus) and nanomechanical elastic modulus compared to the neat baseline resins [1]. The covalent bonding of the bulky, rigid POSS cage restricts local polymer chain mobility, thereby elevating the glass transition temperature (Tg) and thermal degradation onset . Unlike non-reactive silica fillers that suffer from poor interfacial adhesion, the single methacrylate group ensures uniform molecular dispersion and strong physicochemical integration [1].

Evidence DimensionElastic Modulus and Thermal Stability
Target Compound DataSignificant increase in elastic modulus and Tg at up to 10 wt% loading
Comparator Or BaselineNeat methacrylate/PBZ resin (0% POSS)
Quantified DifferenceEnhanced storage/loss modulus and delayed thermal degradation onset
ConditionsNanocomposite formulation evaluated via dynamic mechanical analysis (DMA) and DSC

MIPOSS provides a procurement-ready solution for mechanically reinforcing optical glasses and dental resins while maintaining optical transparency and molecular-level dispersion.

Low-Surface-Energy Optical Coatings and LC Alignment Layers

Because MIPOSS drastically reduces surface energy (< 23 mJ/m²) via its heptaisobutyl shielding, it is an ideal precursor for synthesizing hydrophobic optical coatings and vertical liquid crystal (LC) alignment layers [1]. It directly replaces fluorinated monomers in applications requiring high optical clarity and inherent moisture resistance.

Thermoplastic Nanocomposites and Block Copolymers

MIPOSS is the strict compound of choice for synthesizing linear block copolymers and melt-processable nanocomposites via ATRP or RAFT [2]. Its monofunctionality ensures that the resulting polymer remains soluble and extrudable, which is impossible to achieve with multifunctional MAPOSS crosslinkers [2].

Dental Resins and Biomedical Composites

In dental restorative materials, MIPOSS is utilized as a reactive modifier to adjust the flexibility, processability, and shrinkage profile of BisGMA/TEGDMA resins [3]. While MAPOSS is used for rigid crosslinking, MIPOSS is prioritized when formulators need to reduce matrix viscosity and improve ductility without sacrificing the inorganic reinforcement of the silica core [3].

Wikipedia

3-(3,5,7,9,11,13,15-heptaisobutylpentacyclo-[9.5.1.1(3,9).1(5,15).1(7,13)]octasiloxan-1-yl)propyl methacrylate

Dates

Last modified: 08-16-2023

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